The Mechanism of Action of JYQ-173 (Leniolisib): A Comprehensive Technical Guide
The Mechanism of Action of JYQ-173 (Leniolisib): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JYQ-173, also known as Leniolisib (B608518) (CDZ173), is a potent and highly selective small-molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3] Predominantly expressed in hematopoietic cells, PI3Kδ is a critical component of intracellular signaling pathways that govern the proliferation, differentiation, and function of immune cells, particularly B and T lymphocytes.[4][5] In certain pathological conditions, such as Activated PI3K Delta Syndrome (APDS), gain-of-function mutations in the gene encoding the catalytic subunit of PI3Kδ (PIK3CD) lead to hyperactivation of this pathway, resulting in severe immunodeficiency and lymphoproliferation.[2][3][6][7] JYQ-173 acts by directly targeting the ATP-binding site of PI3Kδ, thereby normalizing downstream signaling and ameliorating the clinical manifestations of APDS. This document provides an in-depth overview of the mechanism of action of JYQ-173, including its molecular target, signaling pathway, and cellular effects, supported by quantitative data and detailed experimental protocols.
Molecular Target and Binding Affinity
The primary molecular target of JYQ-173 is the p110δ catalytic subunit of the class IA phosphoinositide 3-kinase (PI3Kδ).[7] JYQ-173 exhibits high potency and selectivity for PI3Kδ over other PI3K isoforms, which is crucial for minimizing off-target effects.[4][8]
Quantitative Binding Data
The inhibitory activity of JYQ-173 against various PI3K isoforms has been quantified using in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potent and selective inhibition of PI3Kδ.
| Target Isoform | IC50 (nM) | Selectivity Fold (vs. PI3Kδ) |
| PI3Kδ | 11 | - |
| PI3Kα | 242 | 22 |
| PI3Kβ | 418 | 38 |
| PI3Kγ | 2222 | 202 |
| DNA-PK | 880 | 80 |
| mTOR | >9100 | >827 |
| PI4K | >9100 | >827 |
| Vps34 | >9100 | >827 |
Table 1: Inhibitory Potency and Selectivity of JYQ-173 (Leniolisib) against PI3K Isoforms and Related Kinases. Data compiled from cell-free isolated enzyme assays.[4][8]
Signaling Pathway
JYQ-173 exerts its therapeutic effect by modulating the PI3K/AKT signaling pathway. In normal physiology, PI3Kδ is activated downstream of various cell surface receptors, including the B-cell receptor (BCR) and T-cell receptor (TCR). Upon activation, PI3Kδ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as the serine/threonine kinase AKT. Phosphorylated AKT (pAKT) then orchestrates a cascade of signaling events that regulate cellular processes like cell growth, proliferation, survival, and differentiation.
In APDS, hyperactive PI3Kδ leads to excessive production of PIP3 and constitutive activation of the AKT pathway. JYQ-173, by inhibiting PI3Kδ, reduces the levels of PIP3, thereby decreasing the phosphorylation and activation of AKT.[7][8] This dampening of the hyperactive signaling pathway helps to restore normal immune cell function.
Cellular Effects
The inhibition of the hyperactive PI3Kδ/AKT pathway by JYQ-173 leads to several observable effects on immune cells, particularly in the context of APDS. Clinical and preclinical studies have demonstrated that treatment with Leniolisib leads to a normalization of immune cell populations and function.
Quantitative Cellular Activity
The cellular activity of JYQ-173 has been assessed in various immune cell function assays.
| Cell Type | Species | Assay | IC50 (µM) |
| T Cells | Human | Proliferation | 0.079 |
| T Cells | Human | IL-13 Production | 0.095 |
| T Cells | Human | IL-17 Production | 0.073 |
| T Cells | Mouse | Proliferation | 0.033 |
| T Cells | Mouse | IFNγ Production | 0.130 |
| T Cells | Mouse | IL-13 Production | 0.010 |
| T Cells | Mouse | IL-17 Production | 0.101 |
| B Cells (splenocytes) | Mouse | a-IgM induced CD86 expression | 0.007 |
| B Cells (whole blood) | Rat | a-IgM/IL-4 induced CD86 expression | 0.048 |
Table 2: Cellular Inhibitory Activity of JYQ-173 (Leniolisib) on T and B Cell Functions. [4][9]
Clinical Observations in APDS Patients
In clinical trials involving patients with APDS, treatment with Leniolisib resulted in:
-
Reduction of Lymphoproliferation: A significant decrease in the size of lymph nodes and spleen volume was observed.[8][10][11]
-
Normalization of B-cell Populations: An increase in the percentage of naïve B cells and a decrease in transitional B cells were noted, indicating a correction of the B-cell developmental abnormalities seen in APDS.[6][10][12]
-
Amelioration of Immune Cell Derangements: A reduction in senescent T cells was also observed.[7]
Experimental Protocols
In Vitro PI3K Enzyme Inhibition Assay (Biochemical Assay)
Objective: To determine the IC50 of JYQ-173 against different PI3K isoforms.
Methodology:
-
Recombinant human PI3K isoforms (α, β, δ, γ) are used.
-
The kinase activity is typically measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the HTRF KinEASE-STK S1 kit.
-
JYQ-173 is serially diluted to various concentrations.
-
The compound dilutions are pre-incubated with the respective PI3K isoform.
-
The kinase reaction is initiated by the addition of ATP and a biotinylated substrate peptide.
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The reaction is allowed to proceed for a defined period at room temperature.
-
The reaction is stopped, and the detection reagents (e.g., streptavidin-XL665 and a europium cryptate-labeled anti-phosphoserine/threonine antibody) are added.
-
After incubation, the TR-FRET signal is read on a compatible plate reader.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular pAKT Flow Cytometry Assay
Objective: To measure the effect of JYQ-173 on AKT phosphorylation in B cells.
Methodology:
-
Whole blood samples are collected from patients.
-
For ex vivo stimulation, aliquots of whole blood are stimulated with anti-IgM and IL-4 for 20 minutes.[7] Unstimulated samples serve as a control.
-
Red blood cells are lysed, and the remaining cells are fixed and permeabilized.
-
The cells are then stained with fluorescently labeled antibodies against a B-cell marker (e.g., CD19 or CD20) and phosphorylated AKT (pAKT S473).[7][13][14]
-
The stained cells are analyzed by flow cytometry.
-
The percentage of pAKT-positive B cells is quantified.
-
The inhibition of pAKT is calculated as the percentage reduction in pAKT-positive cells in stimulated samples treated with JYQ-173 compared to untreated stimulated samples.
B-cell Immunophenotyping by Flow Cytometry
Objective: To assess the effect of JYQ-173 on B-cell populations in patients.
Methodology:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.
-
The cells are stained with a panel of fluorescently labeled antibodies to identify different B-cell subsets. A typical panel might include antibodies against CD19, CD20, IgD, CD27, CD10, and CD38.
-
Stained cells are analyzed by flow cytometry.
-
Different B-cell populations are identified based on their surface marker expression (e.g., Naïve B cells: CD19+IgD+CD27-; Transitional B cells: CD19+CD10+CD38++).
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The percentage of each B-cell subset within the total B-cell population is calculated.
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Changes in these percentages from baseline are monitored throughout the treatment period.[15]
Conclusion
JYQ-173 (Leniolisib) is a highly selective and potent inhibitor of PI3Kδ. Its mechanism of action involves the direct inhibition of the PI3Kδ enzyme, leading to a reduction in the activity of the downstream PI3K/AKT signaling pathway. This targeted inhibition has been shown to be effective in correcting the immune dysregulation characteristic of Activated PI3K Delta Syndrome, as evidenced by the normalization of B-cell populations and the reduction of lymphoproliferation. The data presented in this guide underscore the well-defined mechanism of action of JYQ-173 and provide a foundation for its clinical application in PI3Kδ-driven diseases.
References
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- 7. Effective “activated PI3Kδ syndrome”–targeted therapy with the PI3Kδ inhibitor leniolisib - PMC [pmc.ncbi.nlm.nih.gov]
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